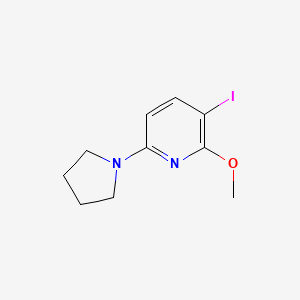

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Description

Properties

IUPAC Name |

3-iodo-2-methoxy-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWZZZAYVLBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCCC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673605 | |

| Record name | 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-06-5 | |

| Record name | 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS Number: 1228666-06-5), a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, elucidates its value by proposing a robust synthetic pathway, outlining a thorough characterization strategy, and exploring its potential applications based on the well-established reactivity of its constituent moieties. The guide serves as a forward-looking prospectus for researchers aiming to leverage this unique scaffold in the development of novel therapeutics.

Introduction: A Molecule Designed for Discovery

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing pyridine and pyrrolidine rings, are privileged scaffolds in this endeavor, appearing in a multitude of FDA-approved drugs.[1] The title compound, this compound, is a prime example of a molecule designed for purpose, integrating three key functional groups that offer a powerful combination of features for the medicinal chemist:

-

The 2,3,6-Trisubstituted Pyridine Core: This arrangement provides a defined three-dimensional vector for substituent placement, crucial for optimizing interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.[2]

-

The 3-Iodo Group: This is the molecule's primary reactive handle. The carbon-iodine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse chemical functionalities. This "late-stage functionalization" capability is invaluable for building structure-activity relationships (SAR) in a drug discovery program.[3]

-

The 2-Methoxy Group: The methoxy group exerts a significant electronic influence on the pyridine ring, modulating its reactivity and basicity. It can also participate in hydrogen bonding or occupy hydrophobic pockets within a target protein.

-

The 6-Pyrrolidinyl Group: The saturated pyrrolidine ring is a common feature in many biologically active compounds.[1] Its inclusion can enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for stereochemical diversity.[2]

This guide will provide a detailed, scientifically-grounded framework for the synthesis, characterization, and strategic utilization of this promising, yet underexplored, chemical entity.

Physicochemical Properties

While experimental data is limited, the following properties can be calculated for this compound.

| Property | Value | Source |

| CAS Number | 1228666-06-5 | [4][5] |

| Molecular Formula | C₁₀H₁₃IN₂O | [4] |

| Molecular Weight | 304.13 g/mol | [4] |

| Appearance | (Predicted) Off-white to light yellow solid | General observation for similar compounds |

| Purity | >95% (as commercially available) | [6] |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available materials. The following proposed pathway is based on established and reliable transformations in heterocyclic chemistry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. innospk.com [innospk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. 1228666-06-5|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Synthesis, Properties, and Reactivity of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Abstract: This technical guide provides a comprehensive overview of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block for researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical and spectroscopic properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its chemical reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with practical insights, this guide serves as an essential resource for scientists leveraging substituted pyridines in the design and synthesis of novel molecular entities.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable template for drug design. This compound is a trifunctionalized building block that offers a strategic combination of features for molecular elaboration:

-

The Pyridine Core: Provides a stable aromatic platform with a defined geometric arrangement of substituents.

-

The Pyrrolidine Moiety: An N-heterocyclic group frequently found in FDA-approved drugs, it can enhance solubility and modulate pharmacokinetic properties.[1]

-

The Methoxy Group: An electron-donating group that influences the electronic character of the pyridine ring and can serve as a metabolic blocker or a point for further functionalization.

-

The Iodo Group: The key reactive handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it exceptionally reactive and ideally suited for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[2]

This guide elucidates the chemical nature of this compound, enabling its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Properties

Precise characterization is fundamental to the successful application of any chemical reagent. The key identifying properties of this compound are summarized below.

Core Data Summary

| Property | Value | Source |

| CAS Number | 1228666-06-5 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃IN₂O | [3][4] |

| Molecular Weight | 304.13 g/mol | [3][4] |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes. | General chemical principles |

Note: Experimental data such as melting point and boiling point are not widely published for this specific research chemical and should be determined empirically upon first use.

Spectroscopic Signature

While specific spectra are proprietary to suppliers, the expected spectroscopic data based on the molecule's structure provides a reliable means of identity confirmation.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

Pyrrolidine Protons: Expect two multiplets in the range of δ 1.8-2.1 ppm (4H) and δ 3.4-3.6 ppm (4H).

-

Methoxy Protons: A sharp singlet around δ 3.9-4.1 ppm (3H).

-

Pyridine Protons: Two doublets corresponding to the two coupled aromatic protons. Based on the electronic effects of the substituents, one doublet is expected around δ 6.0-6.2 ppm and the other further downfield around δ 7.4-7.6 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Expect signals for the 10 unique carbons, including the pyrrolidine carbons (~δ 25 ppm, ~δ 47 ppm), the methoxy carbon (~δ 53 ppm), and the five distinct pyridine ring carbons, one of which (the C-I carbon) will be significantly shifted and have a lower intensity.

-

-

Mass Spectrometry (EI or ESI):

-

The primary molecular ion peak (M⁺) should be observed at m/z ≈ 304. A characteristic isotopic pattern for iodine will be absent as it is monoisotopic.

-

Synthesis and Purification

A definitive, peer-reviewed synthesis for this exact compound is not publicly available. However, a logical and robust synthetic route can be designed based on well-established transformations in pyridine chemistry. The following proposed pathway leverages common starting materials and high-yielding reactions.

Retrosynthetic Analysis

The proposed synthesis disconnects the target molecule to commercially available 2,6-dichloropyridine. The key transformations are sequential nucleophilic aromatic substitutions (SNAr) followed by a regioselective iodination.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

Rationale: This multi-step synthesis is designed for regiochemical control. The first SNAr with pyrrolidine is generally facile. The subsequent substitution with sodium methoxide requires more forcing conditions due to the deactivating effect of the pyrrolidine group. The final iodination step is directed by the powerful ortho-directing methoxy and pyrrolidine groups to the C3 position.

Step 1: Synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine

-

Reagents & Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in N-methyl-2-pyrrolidone (NMP) (approx. 0.5 M), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Step 2: Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

-

Reagents & Setup: In a sealed tube, dissolve 2-Chloro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.4 M). Add sodium methoxide (NaOMe) (3.0 eq).

-

Reaction: Seal the tube and heat the mixture to 120-140 °C for 24-48 hours. The higher temperature is necessary to displace the chloride adjacent to the electron-donating pyrrolidine group.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water. Extract the product with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired methoxy-pyridine intermediate.

Step 3: Synthesis of this compound

-

Reagents & Setup: Dissolve 2-Methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in dichloromethane (DCM) or acetonitrile (CH₃CN) (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

-

Reaction: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The electron-rich nature of the ring facilitates this electrophilic iodination.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine. Extract the product with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by flash chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this molecule lies in the reactivity of its C-I bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-donating nature of both the methoxy and pyrrolidine substituents increases the electron density on the pyridine ring, which can facilitate the oxidative addition of the C-I bond to a Pd(0) catalyst—often the rate-determining step in these cycles.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an ideal partner for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkynyl, and amino functionalities at the C3 position.

Caption: Generalized workflow for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Reaction: Coupling with an aryl or heteroaryl boronic acid/ester.

-

Typical Conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, an aqueous base such as Na₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or DME.[7][8]

-

Application: Enables the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

B. Sonogashira Coupling (C-C Bond Formation)

-

Reaction: Coupling with a terminal alkyne.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base such as triethylamine (TEA) or diisopropylamine (DIPA), in a solvent like THF or DMF.

-

Application: Provides a direct route to aryl-alkynes, which are versatile intermediates for synthesizing more complex heterocyclic systems or conjugated materials.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

-

Reaction: Coupling with a primary or secondary amine.

-

Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃) paired with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS.

-

Application: A powerful method for constructing substituted aniline and heteroarylamine derivatives, crucial for tuning the pharmacological properties of lead compounds.

Applications in Drug Discovery

The structural motif of this compound makes it a high-value intermediate in drug discovery programs. Its derivatives have potential applications across various therapeutic areas:

-

CNS Disorders: Substituted pyridines and pyrrolidines are known to act as ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for cognitive enhancers and neurological disorder treatments.[9]

-

Inflammation and Oncology: The pyridine scaffold is a cornerstone in the development of kinase inhibitors. The ability to rapidly diversify the C3 position allows for the generation of libraries to screen against targets like p38α MAPK for anti-inflammatory agents.[10]

-

Pain Management: Novel substituted pyridin-2(1H)-ones, which can be accessed from intermediates like the title compound, have shown potent anti-allodynic effects in models of inflammatory pain.[11]

By using this building block, research organizations can accelerate the discovery of new chemical entities by efficiently exploring the structure-activity relationship (SAR) around a proven heterocyclic core.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazard Class: Irritant.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from light and strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a strategically designed chemical building block with significant potential for synthetic chemistry and drug discovery. Its well-defined reactive site, combined with the beneficial structural features of the methoxy and pyrrolidine groups, provides a reliable and versatile platform for constructing complex molecular architectures. A clear understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully exploit its capabilities in the pursuit of novel scientific discoveries.

References

- BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.

- Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

-

ChemWhat. (n.d.). This compound CAS#: 1228666-06-5. Retrieved from [Link].

- Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.

- Chefer, S. I., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9.

- Kumar, A., & Kumar, V. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry.

-

PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link].

- Gultyai, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667.

-

Anichem. (n.d.). 2-Methoxy-6-pyrrolidin-3-yl-pyridine. Retrieved from [Link].

- BenchChem. (n.d.). Reactivity Showdown: 3-Bromo-4-isopropylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions.

- European Journal of Medicinal Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.

-

PubChem. (n.d.). 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine. Retrieved from [Link].

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1228666-06-5|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.ru [sci-hub.ru]

- 9. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

This guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, a valuable substituted pyridine derivative for researchers, medicinal chemists, and professionals in drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and materials science.[1] The incorporation of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, aqueous solubility, and metabolic stability.[2] The target molecule, this compound, is a trifunctionalized pyridine bearing a methoxy group, a pyrrolidine ring, and an iodine atom. This specific combination of functional groups makes it a versatile building block in drug discovery, offering multiple points for further chemical modification and diversification. The pyrrolidine moiety, in particular, is a common feature in many FDA-approved drugs.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-stage synthetic strategy. The primary disconnection is at the C-I bond, indicating a late-stage iodination of a pre-functionalized pyridine core. The second key disconnection is at the C-N bond of the pyrrolidine moiety, suggesting a nucleophilic aromatic substitution (SNAr) to introduce the pyrrolidine ring. This leads to a commercially available and cost-effective starting material, 2,6-dichloropyridine.

The forward synthesis, therefore, will proceed via two main steps:

-

Synthesis of the Precursor: Formation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine via a sequential nucleophilic aromatic substitution.

-

Regioselective Iodination: Introduction of the iodine atom at the C3 position of the pyridine ring.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The synthesis of the key precursor is achieved through a two-step nucleophilic aromatic substitution sequence starting from 2,6-dichloropyridine. The rationale for this stepwise approach is to selectively introduce the methoxy and pyrrolidine groups.

Step 1a: Synthesis of 2-Chloro-6-methoxypyridine

The first step involves the monosubstitution of 2,6-dichloropyridine with sodium methoxide. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic attack, and by carefully controlling the stoichiometry of the reagents, a high yield of the desired monosubstituted product can be achieved.

Reaction Mechanism: The reaction proceeds via a classic SNAr mechanism. The methoxide ion, a strong nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This addition disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a chloride ion, yielding the product.

Caption: Reaction workflow for the synthesis of 2-Chloro-6-methoxypyridine.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

-

Reaction Setup: To this solution, add 2,6-dichloropyridine (1.0 equivalent) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-chloro-6-methoxypyridine.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2,6-Dichloropyridine | 1.0 | 147.99 |

| Sodium Methoxide | 1.0 | 54.02 |

Step 1b: Synthesis of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The second step involves the reaction of 2-chloro-6-methoxypyridine with pyrrolidine. The remaining chlorine atom is displaced by the secondary amine in another SNAr reaction.

Reaction Mechanism: Similar to the first step, the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier. A base is often added to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methoxypyridine (1.0 equivalent), pyrrolidine (1.2-1.5 equivalents), and a suitable base such as potassium carbonate or triethylamine (1.5 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Chloro-6-methoxypyridine | 1.0 | 143.57 |

| Pyrrolidine | 1.2-1.5 | 71.12 |

| Potassium Carbonate | 1.5 | 138.21 |

Part 2: Regioselective Iodination of 2-methoxy-6-(pyrrolidin-1-yl)pyridine

The final step is the electrophilic iodination of the electron-rich pyridine ring. The methoxy and pyrrolidinyl groups are both electron-donating, activating the pyridine ring towards electrophilic substitution. The directing effects of these substituents favor substitution at the C3 and C5 positions. Due to the steric hindrance from the adjacent methoxy group and the strong activating effect of the amino group, iodination is expected to occur preferentially at the C3 position.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated in situ, is attacked by the electron-rich pyridine ring. This forms a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Deprotonation of this intermediate restores the aromaticity of the ring and yields the final iodinated product.

Caption: Iodination workflow for the final product synthesis.

Experimental Protocol:

-

Reagent Selection: A variety of iodinating reagents can be used, such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of iodine and an oxidizing agent. NIS is often a good choice due to its ease of handling and milder reaction conditions.

-

Reaction Setup: Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile in a round-bottom flask protected from light.

-

Reaction Conditions: Cool the solution to 0 °C and add N-iodosuccinimide (1.0-1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-methoxy-6-(pyrrolidin-1-yl)pyridine | 1.0 | 178.23 |

| N-Iodosuccinimide (NIS) | 1.0-1.1 | 224.98 |

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the iodine substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving two sequential nucleophilic aromatic substitutions followed by a regioselective iodination. This guide provides a detailed and logical framework for the synthesis, emphasizing the rationale behind the chosen synthetic strategy and providing practical experimental protocols. The successful synthesis of this versatile building block will enable further exploration of its potential in various fields of chemical research and development.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved from [Link]

-

Pyridones in drug discovery: Recent advances - PubMed. (2021). Retrieved from [Link]

-

Nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed. (2015). Retrieved from [Link]

-

2-Chloro-6-methoxypyridine | C6H6ClNO - PubChem. (n.d.). Retrieved from [Link]

Sources

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Abstract

This compound is a substituted aminopyridine derivative, a chemical scaffold of significant interest in contemporary drug discovery. While public domain literature on the specific biological activity of this molecule is sparse, its structural motifs are prevalent in a variety of bioactive compounds. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action of this and structurally related compounds. We will proceed from broad, hypothesis-generating screening to detailed, target-specific validation and pathway analysis. This document serves as a strategic and methodological roadmap, grounded in established principles of chemical biology and pharmacology.

Introduction: Deconstructing the Molecule to Predict Biological Function

The chemical architecture of this compound offers several clues to its potential biological activities. The aminopyridine core is a well-established pharmacophore known to interact with a range of biological targets, most notably protein kinases.[1][2] The pyrrolidine moiety can influence solubility, cell permeability, and binding interactions. The methoxy and iodo substituents on the pyridine ring provide opportunities for specific hydrogen bonding and halogen bonding interactions within a protein binding pocket, respectively.

Given this structural composition, several initial hypotheses for the mechanism of action can be formulated:

-

Protein Kinase Inhibition: The aminopyridine scaffold is a common feature in ATP-competitive kinase inhibitors.[1][2] Potential targets could include cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), mitogen-activated protein kinases (MAPKs), or receptor tyrosine kinases like EGFR and HER2.[3][4][5]

-

Enzyme Inhibition: Other enzyme classes, such as NADPH oxidase 2 (NOX2) and lysyl oxidase-like 2 (LOXL2), have been shown to be inhibited by pyridine derivatives.[6][7][8][9]

-

Ion Channel Modulation: Substituted pyridines have also been explored as modulators of ion channels, for instance, the TRPC6 channel.[10]

-

Other Targets: The antifungal categorization by some chemical suppliers, though unsubstantiated in the provided search results, suggests potential activity against fungal-specific enzymes or pathways.[11]

This guide will now detail a systematic approach to test these hypotheses and elucidate the precise molecular mechanism.

Phase 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase of investigation should aim to identify the general biological effect of the compound without a preconceived target bias.

Cellular Viability and Proliferation Assays

A logical first step is to assess the compound's effect on cell viability across a panel of diverse human cancer cell lines. This provides a broad indication of cytotoxic or cytostatic activity and can help prioritize cell lines for further study.

Experimental Protocol: MTT/XTT Cell Viability Assay

-

Cell Plating: Seed cells from a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for a standard period (e.g., 72 hours).

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.

-

Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Cellular Activity Profile

| Cell Line | Histotype | IC50 (µM) |

| A549 | Lung Carcinoma | Data |

| MCF7 | Breast Adenocarcinoma | Data |

| HCT116 | Colon Carcinoma | Data |

| U87-MG | Glioblastoma | Data |

| K562 | Chronic Myeloid Leukemia | Data |

Kinase Panel Screening

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a broad kinase panel screen is a cost-effective and high-throughput method to identify potential kinase targets.[1][2]

Experimental Workflow: Kinase Panel Screening

Caption: Workflow for identifying potential kinase targets.

Phase 2: Target Identification and Validation

Once initial hits are identified from broad screening, the next phase focuses on confirming the direct interaction between the compound and its putative target.

In Vitro Enzymatic Assays

For putative enzyme targets (e.g., a specific kinase), direct enzymatic assays are essential to confirm inhibitory activity and determine the mode of inhibition.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical hit, Kinase X)

-

Reaction Setup: In a 96-well plate, combine Kinase X, its specific substrate peptide, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Allow the kinase reaction to proceed for a defined time at the optimal temperature.

-

Detection: Use a phosphospecific antibody or a luminescence-based ATP detection reagent to quantify the extent of substrate phosphorylation or ATP consumption.

-

Data Analysis: Determine the IC50 value. To elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive), perform the assay with varying concentrations of both the compound and ATP and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target within a cellular context is a critical validation step.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

-

Cell Treatment: Treat a responsive cell line with varying concentrations of the compound for a short duration (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of a known downstream substrate of the target kinase and the total protein of that substrate.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation, indicating target engagement.

Data Presentation: Cellular Target Engagement

| Compound Concentration (µM) | p-Substrate / Total Substrate Ratio |

| 0 (Vehicle) | 1.00 |

| 0.1 | Data |

| 1 | Data |

| 10 | Data |

Phase 3: Elucidation of Downstream Signaling Pathways

With a validated target, the final phase involves mapping the downstream consequences of target inhibition.

Pathway Analysis

Experimental Workflow: Investigating Downstream Signaling

Caption: Workflow for downstream signaling pathway analysis.

Phospho-proteomic and transcriptomic (RNA-Seq) analyses provide an unbiased view of the global cellular changes induced by the compound. These powerful techniques can reveal the broader signaling network affected by the inhibition of the primary target.

Cell Cycle and Apoptosis Analysis

If the compound exhibits anti-proliferative effects, it is crucial to determine if this is due to cell cycle arrest or the induction of apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a multi-faceted process that requires a systematic and hypothesis-driven approach. By progressing from broad phenotypic screening to specific target validation and detailed pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The aminopyridine scaffold suggests a high probability of interaction with protein kinases, but a rigorous, unbiased investigation as outlined in this guide is paramount to definitively establish its mechanism of action and unlock its therapeutic potential.

References

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.

- European Journal of Medicinal Chemistry. UPCommons.

- This compound. Echemi.

- This compound CAS#: 1228666-06-5.

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.

- Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- This compound. BLDpharm.

- Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- Discovery of aminopyridine-containing spiro derivatives as EGFR mut

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.

- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole.

- Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. RSC Publishing.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine , a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, alongside data from analogous structures, to predict and interpret its spectral characteristics. This predictive analysis serves as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and related compounds.

Molecular Structure and the Imperative for Spectroscopic Scrutiny

The unique arrangement of a methoxy group, a pyrrolidinyl substituent, and an iodine atom on a pyridine core imparts distinct electronic and steric properties to this compound. These features are critical to its potential biological activity and chemical reactivity. Rigorous structural confirmation is therefore paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons of the pyridine ring, the methoxy group, and the pyrrolidinyl moiety. The electron-donating pyrrolidinyl group and the methoxy group will shield the pyridine protons, while the deshielding effect of the iodine atom will also play a significant role.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.4 - 7.6 | d | 8.0 - 9.0 | Coupled to H-5. Deshielded by the adjacent iodine atom. |

| H-5 | 6.2 - 6.4 | d | 8.0 - 9.0 | Coupled to H-4. Shielded by the electron-donating pyrrolidinyl group. |

| OCH₃ | 3.8 - 4.0 | s | - | Singlet for the methoxy protons. |

| Pyrrolidinyl (α-CH₂) | 3.4 - 3.6 | t | 6.0 - 7.0 | Triplet due to coupling with β-CH₂ protons. |

| Pyrrolidinyl (β-CH₂) | 1.9 - 2.1 | m | - | Multiplet due to coupling with α-CH₂ protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom. The iodine atom's "heavy atom effect" will significantly influence the chemical shift of the carbon to which it is attached (C-3).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 160 - 165 | Attached to electronegative oxygen and nitrogen. |

| C-3 | 85 - 95 | Directly bonded to iodine, experiencing a strong upfield shift. |

| C-4 | 140 - 145 | Aromatic CH. |

| C-5 | 105 - 115 | Aromatic CH, shielded by the pyrrolidinyl group. |

| C-6 | 155 - 160 | Attached to the electron-donating pyrrolidinyl group. |

| OCH₃ | 50 - 55 | Typical range for a methoxy carbon. |

| Pyrrolidinyl (α-C) | 45 - 50 | Carbon adjacent to the nitrogen atom. |

| Pyrrolidinyl (β-C) | 25 - 30 | Carbon in the pyrrolidine ring. |

Diagram 1: Molecular Structure and NMR Numbering Scheme

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Molecular Ion and Isotopic Pattern

The nominal molecular weight of this compound is 304 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. Due to the presence of iodine, a monoisotopic element, the molecular ion peak (M⁺) is expected to be a single, sharp peak at m/z 304.

Predicted Fragmentation Pathways

Electron ionization (EI) or electrospray ionization (ESI) with fragmentation can induce characteristic bond cleavages. The most probable fragmentation pathways are outlined below.

Diagram 2: Predicted Key MS Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N (pyridine) | 1550 - 1610 | Stretching |

| C=C (pyridine) | 1450 - 1580 | Stretching |

| C-O (methoxy) | 1000 - 1300 | Stretching |

| C-N (pyrrolidinyl) | 1180 - 1360 | Stretching |

| C-I | 500 - 600 | Stretching |

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an ESI or EI source.

-

Data Acquisition: Acquire data in positive ion mode.

Infrared Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Conclusion

This in-depth guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of expected NMR, MS, and IR data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a valuable resource for researchers. The provided experimental protocols further equip scientists with the necessary framework to acquire and interpret high-quality data, ensuring the unambiguous identification and characterization of this and similar molecules in their research endeavors.

References

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Predictive Analysis

As a Senior Application Scientist, it is not uncommon to encounter novel chemical entities for which a comprehensive physicochemical profile is not yet publicly documented. The compound this compound (CAS No. 1228666-06-5) is one such molecule. This guide, therefore, takes a first-principles approach. By dissecting its structural components—the pyridine core, the iodo and methoxy substituents, and the pyrrolidine moiety—we can construct a robust theoretical framework to predict its solubility and stability characteristics. This document is designed to be a practical resource, providing not only predictive insights but also detailed, field-proven methodologies for empirical validation. Every protocol herein is presented as a self-validating system, empowering researchers to generate the precise data required for their work.

Molecular Structure and Physicochemical Identity

This compound is a substituted pyridine with the molecular formula C₁₀H₁₃IN₂O and a molecular weight of approximately 304.13 g/mol .[1] Understanding the contribution of each functional group is critical to predicting its behavior in solution.

-

Pyridine Core: The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom introduces basicity (pKa of pyridine's conjugate acid is ~5.2) and acts as a hydrogen bond acceptor.[2][3][4]

-

2-Methoxy Group (-OCH₃): This electron-donating group can increase the electron density of the pyridine ring. While the oxygen can act as a hydrogen bond acceptor, the methyl group adds some lipophilic character. 2-Methoxypyridine itself is a colorless liquid with limited solubility in water.[5][6][7][8]

-

3-Iodo Group (-I): The iodine atom is large and polarizable, contributing significantly to the molecular weight and lipophilicity. Halogenation, in general, can decrease aqueous solubility.[9] The carbon-iodine bond can be susceptible to light-induced degradation (photolysis) and reductive dehalogenation.[10]

-

6-(Pyrrolidin-1-yl) Group: Pyrrolidine is a saturated, cyclic secondary amine, which is basic in nature (pKa of its conjugate acid is ~11.3).[11][12] This group is expected to significantly increase the overall basicity of the molecule and enhance its aqueous solubility, particularly in acidic conditions where it will be protonated.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| LogP | Moderately Lipophilic | The iodo and methoxy groups, along with the carbon framework, contribute to lipophilicity. The basic pyrrolidine and pyridine nitrogens will modulate this based on pH. |

| pKa | Two Basic Centers | The pyrrolidine nitrogen is expected to be the more basic center (pKa ~9-11), with the pyridine nitrogen being less basic (pKa ~3-5). |

| Aqueous Solubility | pH-Dependent | Low solubility at neutral and high pH. Increased solubility at acidic pH due to the protonation of the basic nitrogen atoms. |

| Organic Solvent Solubility | Generally Soluble | Expected to be soluble in a range of polar aprotic (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM), as well as alcohols (e.g., methanol, ethanol).[6] |

Solubility Profile: Theoretical and Experimental Determination

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and administration.[13] For this compound, a pH-dependent solubility profile is anticipated.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational understanding of solubility.[14]

-

Aqueous Solubility: At physiological pH (~7.4), the compound will be partially protonated, suggesting moderate solubility. As the pH decreases, the protonation of both the pyrrolidine and pyridine nitrogens will lead to the formation of a cationic species, which will be significantly more soluble in water. Conversely, in basic media, the free base form will predominate, likely resulting in lower aqueous solubility.

-

Organic Solubility: The molecule's mixed polarity suggests it will be soluble in a variety of organic solvents. Polar aprotic solvents like DMSO and DMF will be effective due to their ability to engage in dipole-dipole interactions. Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating dissolution. Chlorinated solvents like dichloromethane will solvate the lipophilic portions of the molecule.

Experimental Solubility Determination

To move from theoretical prediction to quantitative data, standardized experimental protocols are essential. Both kinetic and thermodynamic solubility assays are widely used in drug discovery.[15][16][17][18]

This high-throughput method is ideal for early-stage discovery to quickly assess solubility.[15][19][20] It measures the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 200 µM and a DMSO concentration of 2%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours, protected from light.

-

Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering signal to that of control wells (buffer with 2% DMSO) to determine the concentration at which precipitation occurs.

This method determines the true equilibrium solubility and is considered the gold standard for pre-formulation studies.[16][18][21]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is present so that undissolved material remains at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility at that specific pH and temperature.

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile: Degradation Pathways and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[22][23][24]

Predicted Degradation Pathways

Based on its structure, this compound may be susceptible to several degradation pathways:

-

Hydrolysis: The methoxy group, being an ether linkage on an electron-rich pyridine ring, could be susceptible to hydrolysis under strong acidic conditions, potentially yielding the corresponding 2-pyridone derivative.

-

Oxidation: The pyridine ring and the pyrrolidine nitrogen can be susceptible to oxidation, potentially forming N-oxides.

-

Photodegradation: Aromatic iodides are known to be light-sensitive.[10] Exposure to UV light could lead to homolytic cleavage of the C-I bond, resulting in de-iodination and the formation of radical-mediated byproducts.

-

Thermal Degradation: High temperatures can provide the energy needed to initiate various decomposition reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyridine [chemeurope.com]

- 5. innospk.com [innospk.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. evotec.com [evotec.com]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijsdr.org [ijsdr.org]

An In-Depth Technical Guide on the Potential Biological Activity of 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine. While direct research on this specific molecule is nascent, its structural motifs—a substituted pyridine core, a pyrrolidine ring, and an iodo-methoxy functionalization pattern—are prevalent in a wide array of biologically active agents. This document deconstructs the molecule to its constituent pharmacophores, reviews the established bioactivities of analogous structures, and extrapolates potential therapeutic applications. Furthermore, we present a structured, in-depth experimental workflow for the systematic evaluation of this compound, from initial screening to preliminary mechanism of action studies. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising chemical entity.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen, form the structural basis for a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. The pyridine ring, a six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in drugs with applications ranging from antimicrobial to anticancer therapies[1]. The subject of this guide, this compound (CAS No. 1228666-06-5), is a unique pyridine derivative that combines several key features suggesting a high potential for biological activity.

While one supplier has categorized this compound as a potential antifungal, this remains largely unsubstantiated in peer-reviewed literature[2]. This guide, therefore, takes a predictive and systematic approach. By examining the known roles of its structural components, we can formulate well-grounded hypotheses about its potential bioactivities and outline a clear path for its scientific investigation.

Structural Deconstruction and Rationale for Potential Bioactivity

The therapeutic potential of this compound can be inferred by analyzing its three primary structural components: the pyridine core, the pyrrolidine moiety, and the iodo-methoxy substitution pattern.

-

The Pyridine Core: As a fundamental heterocyclic structure, pyridine and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities[1]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions with biological targets.

-

The Pyrrolidine Moiety: The five-membered, saturated pyrrolidine ring is a highly valuable scaffold in drug discovery. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings. The inclusion of a pyrrolidine ring can enhance binding affinity and selectivity for target proteins. Pyrrolidine derivatives have demonstrated a vast range of biological activities, including antibacterial, anticonvulsant, and anticancer properties[3][4].

-

The Iodo-Methoxy Substitution Pattern: The 3-iodo and 2-methoxy groups on the pyridine ring are critical for modulating the electronic and steric properties of the molecule. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to protein targets. Furthermore, the iodine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies[5][6]. The methoxy group can influence the molecule's solubility and metabolic stability, and can also act as a hydrogen bond acceptor. Such iodo-methoxy-pyridine structures are recognized as important intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders and agrochemicals[7][8].

Hypothesized Biological Activities and Therapeutic Areas

Based on the analysis of its structural components, we propose the following potential biological activities for this compound, warranting experimental investigation:

-

Antimicrobial (Antifungal/Antibacterial) Activity: This is the most direct hypothesis, given the preliminary classification by a chemical supplier[2] and the known antimicrobial properties of both pyridine and pyrrolidine derivatives[1][3]. The compound could potentially disrupt microbial cell walls, inhibit essential enzymes, or interfere with microbial DNA replication.

-

Anticancer Activity: Pyrrolopyridine derivatives, which share a fused ring system with structural similarities, have shown promise as anticancer agents[9][10]. The subject compound could potentially inhibit kinases, such as p38α MAP kinase, which are often dysregulated in cancer[11], or interfere with other cellular processes critical for tumor growth.

-

Anti-inflammatory Activity: Many pyridine-based compounds are known to modulate inflammatory pathways. For instance, certain trisubstituted pyridine derivatives act as potent inhibitors of IL-1β release, a key mediator in inflammation[12]. The potential for this compound to inhibit key inflammatory mediators should be explored.

-

Central Nervous System (CNS) Activity: Iodo-methoxy-pyridine cores are key intermediates in the synthesis of drugs targeting neurological disorders[5][8]. The pyrrolidine moiety is also present in numerous CNS-active compounds. Therefore, it is plausible that this molecule could exhibit activity as an anticonvulsant, analgesic, or modulator of neurotransmitter receptors.

A Proposed Experimental Workflow for Bioactivity Screening

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended. The following diagram and protocols outline a logical progression from broad-based screening to more focused mechanistic studies.

Caption: A tiered experimental workflow for the systematic evaluation of this compound.

Tier 1: Primary Screening Protocols

4.1.1. Compound Acquisition and Purity Assessment

-

Objective: To ensure the identity and purity of the test compound.

-

Protocol:

-

Acquire this compound from a reputable supplier (e.g., CAS 1228666-06-5).

-

Confirm the molecular weight and identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Verify the structure and assess purity using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

A purity of ≥95% is required for biological screening.

-

4.1.2. Preliminary Cytotoxicity Assay

-

Objective: To determine the general toxicity of the compound in a non-cancerous mammalian cell line.

-

Protocol (MTT Assay):

-

Seed a non-cancerous cell line (e.g., NIH/3T3) in a 96-well plate and allow to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

4.1.3. Antimicrobial Screening

-

Objective: To evaluate the antibacterial and antifungal activity of the compound.

-

Protocol (Broth Microdilution):

-

Prepare a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.

-

Tier 2: Secondary Assays and Hit Validation

4.2.1. Dose-Response and IC₅₀/MIC Determination

-

Objective: To quantify the potency of the compound in any "hit" assays from Tier 1.

-

Protocol:

-

For any positive results in the primary screens, perform a more detailed dose-response analysis using a wider range of concentrations (typically 8-12 points).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity and anticancer assays, or confirm the MIC for antimicrobial assays.

-

Data should be plotted using a non-linear regression model to ensure accuracy.

-

4.2.2. Anti-inflammatory Assay

-

Objective: To assess the compound's ability to modulate inflammatory responses.

-

Protocol (Cytokine Release Assay):

-

Culture macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized Activities and Proposed Assays

| Hypothesized Activity | Rationale | Primary Assay | Secondary Assay | Endpoint |

| Antimicrobial | Pyridine & pyrrolidine motifs are common in antimicrobials[1][3]. | Broth Microdilution | N/A | MIC (µg/mL) |

| Anticancer | Related pyrrolopyridines show anticancer potential[9][10]. | NCI-60 Cell Line Screen | Dose-Response on Hit Lines | IC₅₀ (µM) |

| Anti-inflammatory | Substituted pyridines can inhibit cytokine release[12]. | LPS-stimulated Cytokine Release | Western Blot for NF-κB | IC₅₀ (µM) |

| CNS Activity | Iodo-methoxy-pyridines are CNS drug intermediates[5][8]. | In vivo behavioral models | Receptor Binding Assays | Behavioral changes, Ki (nM) |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its composite structure, featuring a pyridine core, a pyrrolidine ring, and a synthetically versatile iodo-methoxy substitution pattern, suggests a high probability of discovering novel biological activities. The systematic, tiered experimental approach outlined in this guide provides a robust framework for elucidating its therapeutic potential. Initial efforts should focus on broad screening for antimicrobial, anticancer, and anti-inflammatory properties. Positive findings should then be pursued through more detailed mechanistic studies to identify the molecular targets and cellular pathways involved. The insights gained from such investigations will be invaluable for the potential development of this compound into a lead for a new class of therapeutic agents.

References

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. [Link][9][10]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link][5][8]

-

Pharmaffiliates. The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. [Link][6]

-

Scuola, S. D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933. [Link][3]

-

Al-Qaisi, J. A., et al. (2021). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Journal of Taibah University Medical Sciences, 16(2), 171-184. [Link][4]

-

Kumar, A., & Sharma, S. (2018). Importance of Pyridine Derivatives in Biological Activities. World Journal of Pharmaceutical Research, 7(14), 225-235. [Link][1]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

-

ChemWhat. This compound CAS#: 1228666-06-5. [Link]

-

Barniol-Xicota, M., et al. (2017). Discovery of a novel series of 2,3,5-trisubstituted pyridine derivatives as potent inhibitors of IL-1β release. European Journal of Medicinal Chemistry, 138, 96-105. [Link][12]

-

Tynebor, R. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(17), 5518-5522. [Link][11]

Sources

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. echemi.com [echemi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. upcommons.upc.edu [upcommons.upc.edu]

In Silico Target Prediction for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

Abstract

The identification of molecular targets is a critical and often challenging step in the drug discovery and development pipeline. For novel or under-characterized small molecules such as 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine, computational, or in silico, methods provide a rapid and cost-effective avenue for generating testable hypotheses about their biological function. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for this compound. We will explore a multi-pronged approach, integrating both ligand-based and structure-based methodologies to enhance the robustness of our predictions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and pharmacology.

Introduction: The Rationale for a Computational Approach

Traditional methods for target identification can be resource-intensive and time-consuming. In silico target prediction leverages the vast and ever-growing repositories of biological and chemical data to computationally screen a compound against potential protein targets.[1][2] This approach is not merely a theoretical exercise; it is a hypothesis-generating engine that can prioritize experimental validation, thereby accelerating the entire drug discovery process.[3]

This guide will detail a workflow that begins with the preparation of the small molecule, proceeds through several complementary prediction methods, and culminates in a strategy for prioritizing candidates for experimental validation. We will emphasize the "why" behind each step, providing the scientific reasoning that underpins the chosen methodologies.

Foundational Principles: Ligand-Based vs. Structure-Based Methods

Our predictive strategy rests on two pillars of in silico pharmacology:

-

Ligand-Based Methods: These approaches are predicated on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[9] These methods are particularly useful when the three-dimensional structure of the target protein is unknown.[10]

-

Structure-Based Methods: When the 3D structure of a potential target is available, we can employ methods like reverse docking. This technique computationally "docks" our compound of interest into the binding sites of a large collection of proteins to predict binding affinity and pose.[9][11]

By combining these orthogonal approaches, we can build a more comprehensive and reliable picture of the potential target landscape for this compound.

The In Silico Workflow: A Step-by-Step Guide

The following sections outline a detailed, sequential workflow for predicting the targets of this compound.

Ligand Preparation and Characterization

The first and most critical step is the accurate representation of our query molecule.

Protocol 1: Ligand Preparation

-

Obtain the 2D Structure: The structure of this compound can be obtained from chemical databases such as PubChem or ChemSpider using its CAS number (1228666-06-5).[12]

-

Convert to 3D: Utilize a computational chemistry software package (e.g., Open Babel, ChemDraw) to convert the 2D structure into a 3D conformation.

-